3-methoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
CAS No.: 1007551-33-8
Cat. No.: VC4367272
Molecular Formula: C20H19N3O3S
Molecular Weight: 381.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1007551-33-8 |
|---|---|
| Molecular Formula | C20H19N3O3S |
| Molecular Weight | 381.45 |
| IUPAC Name | 3-methoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
| Standard InChI | InChI=1S/C20H19N3O3S/c1-13-6-3-4-9-18(13)23-19(16-11-27(25)12-17(16)22-23)21-20(24)14-7-5-8-15(10-14)26-2/h3-10H,11-12H2,1-2H3,(H,21,24) |
| Standard InChI Key | VECMHXCVELFJST-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)OC |
Introduction
The compound 3-methoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic molecule belonging to the class of thieno[3,4-c]pyrazole derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The specific compound features a thieno[3,4-c]pyrazole core with an o-tolyl group and a 3-methoxybenzamide moiety, which are crucial for its potential pharmacological properties.
Synthesis
The synthesis of 3-methoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide would typically involve several steps:
-
Formation of the Thieno[3,4-c]pyrazole Core: This could involve reactions between appropriate precursors such as aminonitriles and carbon disulfide, similar to methods used for related compounds.
-
Introduction of the o-Tolyl Group: This might involve nucleophilic substitution or cross-coupling reactions.
-
Attachment of the 3-Methoxybenzamide Moiety: This could be achieved through amide coupling reactions using appropriate reagents like 3-methoxybenzoic acid.
Research Findings and Data
While specific research findings on 3-methoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide are not available, related compounds have shown promising results in medicinal chemistry. For instance, thieno[3,4-c]pyrazole derivatives have been studied for their potential as enzyme inhibitors or receptor modulators.
Table: Comparison of Thieno[3,4-c]pyrazole Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide | C18H20N4O2S | 388.4 | Enzyme inhibition, receptor modulation |
| 2,6-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide | C21H21N3O4S | 411.48 | Antibacterial, medicinal chemistry |
| 3-methoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide | Not specified | Not specified | Potential anti-inflammatory, antibacterial |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume